2-(1-Ethoxyethoxy)-1-phenylpropan-1-one
Description
2-(1-Ethoxyethoxy)-1-phenylpropan-1-one is a substituted propanone derivative featuring a phenyl group at the carbonyl position and an ethoxyethoxy side chain. This compound belongs to the class of aromatic ketones with ether functionalities, which influence its physicochemical and biological properties. Key characteristics can be inferred from substituent effects observed in related molecules .
Properties
CAS No. |
100560-59-6 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-11(3)16-10(2)13(14)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChI Key |
NQRGCKUJIQMPLT-UHFFFAOYSA-N |
SMILES |
CCOC(C)OC(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(C)OC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-(1-Ethoxyethoxy)-1-phenylpropan-1-one with structurally related compounds, focusing on substituent groups and their implications:
Key Observations:
- Ether vs. Amine Substituents: Ethoxyethoxy groups (as in the target compound) lack the basicity of amines (e.g., ethylamino in Ethcathinone), reducing interactions with biological targets like neurotransmitter receptors .
- Polarity : Morpholine-containing analogs (e.g., ) exhibit higher polarity due to the heterocyclic nitrogen, enhancing solubility in polar solvents compared to ethoxyethoxy derivatives.
- Stability : Fluorinated analogs (e.g., ) demonstrate increased chemical stability due to the electron-withdrawing effects of fluorine atoms.
Physicochemical Properties
The following properties are inferred from substituent trends and analogous compounds:
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